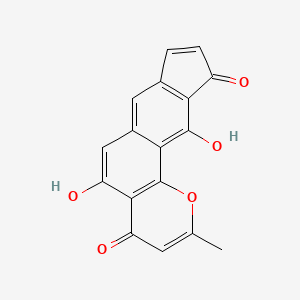

Euplectin

説明

Contextualization within Lichen Secondary Metabolites Research

Lichens, symbiotic associations of fungi with algae and/or cyanobacteria, are known to produce a vast number of unique chemical compounds referred to as secondary metabolites or "lichen acids." austplants.com.au These compounds are not essential for the primary metabolism of the lichen but play crucial roles in their survival, offering protection against UV radiation, herbivores, and microbial pathogens. austplants.com.aunih.gov The amount of these metabolites can constitute a significant portion of the lichen's dry weight, sometimes up to 30%. austplants.com.au

Lichen secondary metabolites are classified based on their biosynthetic origins, primarily through the acetyl-malonate, shikimate, and mevalonate (B85504) pathways. austplants.com.au This diverse chemistry has attracted considerable interest from the pharmaceutical community, as these compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. nih.govresearchgate.net Euplectin belongs to the naphthopyranone (commonly referred to as naphthopyrone) class of polyketides, a group of secondary metabolites found in fungi, bacteria, and lichens that are known for bioactivities such as antibiotic, antifungal, and cytotoxic effects. researchgate.netrsc.org

Historical Perspective of this compound Discovery and Initial Characterization

The discovery of this compound marked a significant addition to the known chemical diversity of lichen products. Its unique structure spurred further investigation into its properties and potential applications.

This compound was first isolated from the lichen Flavoparmelia euplecta. nih.govresearchgate.net In the initial study, this lichen was also found to produce several other known secondary metabolites, highlighting the complex chemical profile of the species.

| Compounds Isolated from Flavoparmelia euplecta |

| This compound |

| Conthis compound |

| Usnic acid |

| Protocetraric acid |

| Skyrin (B155860) |

| Data derived from Ernst-Russell, M. A., et al. (2000). nih.gov |

The chemical structure of this compound was elucidated using advanced spectroscopic techniques, particularly multidimensional Nuclear Magnetic Resonance (NMR) methods. nih.govresearchgate.net This analysis revealed a complex and unprecedented molecular architecture.

The most striking discovery was that this compound and its co-metabolite, Conthis compound, were the first lichen-derived natural products known to possess an indenone or indanone moiety as part of their structure. nih.govresearchgate.netnih.gov This finding was significant because it introduced a new structural class to the chemistry of lichen substances. The structure was later confirmed through the first total synthesis of this compound, which was accomplished in 17 steps and involved key reactions such as a Hauser sulfoxide (B87167) annulation and a retro-Diels-Alder reaction. nih.gov

Significance of this compound's Naphthopyrone and Indenone/Indanone Core Structure in Chemical Biology

The distinct structural components of this compound, the naphthopyrone and indenone/indanone cores, are both recognized as important pharmacophores in medicinal chemistry and chemical biology.

The naphthopyrone (or naphthopyranone) moiety is the structural framework for a group of secondary metabolites that have been isolated from various organisms, including fungi, bacteria, and plants. rsc.org Many compounds containing this core have demonstrated a range of biological activities, including antibiotic, antifungal, antimalarial, and cytotoxic properties. researchgate.net Their mode of action can be diverse, and some are studied as potential photobiological agents that interact with DNA. ecnu.edu.cn

The indenone/indanone core is considered a "privileged structure" in medicinal chemistry. nih.govresearchgate.net This motif is found in numerous natural products and synthetic pharmaceuticals that exhibit a broad spectrum of biological activities. beilstein-journals.orgnih.govbeilstein-journals.org The versatility of the indanone scaffold has led to its incorporation into drugs with various therapeutic applications. nih.govresearchgate.net For example, the well-known Alzheimer's drug, Donepezil, features an indanone moiety in its structure. researchgate.netresearchgate.net

| Biological Activities Associated with Indanone Derivatives |

| Anticancer |

| Antimicrobial |

| Antiviral |

| Anti-inflammatory |

| Analgesic |

| Anti-Alzheimer |

| Data compiled from multiple sources. nih.govresearchgate.netbeilstein-journals.orgnih.gov |

The fusion of these two biologically significant motifs—the naphthopyrone and the indenone—in the structure of this compound makes it a compound of considerable interest for further investigation into its biological and pharmacological potential. nih.gov

Overview of Current Research Landscape and Academic Interest

Following its discovery and structural elucidation in 2000, this compound has remained a subject of academic interest, primarily due to its unique chemical structure. nih.gov The successful total synthesis reported in 2009 provided definitive confirmation of its complex architecture and opened pathways for the creation of analogues for further study. nih.gov

While research focusing exclusively on this compound is not extensive, the compound is frequently cited in chemical literature as a key example of a complex natural product containing the valuable indanone motif. researchgate.netnih.gov The broader research landscape shows sustained and significant interest in both of this compound's core structures. There is a large body of ongoing research into the synthesis of novel indanone derivatives and the exploration of their therapeutic potential against a wide range of diseases. nih.govnih.govbeilstein-journals.org Similarly, research into naphthopyrones and related compounds continues to uncover new natural products and explore their diverse biological activities. researchgate.netrsc.org

Academic interest in this compound, therefore, lies not only in the properties of the molecule itself but also in its role as an inspiration for synthetic chemistry and as a lead structure for the design of new bioactive compounds based on its unique chromone-fused indenone framework.

Structure

3D Structure

特性

分子式 |

C17H10O5 |

|---|---|

分子量 |

294.26 g/mol |

IUPAC名 |

5,11-dihydroxy-2-methylindeno[5,6-h]chromene-4,10-dione |

InChI |

InChI=1S/C17H10O5/c1-7-4-11(19)15-12(20)6-9-5-8-2-3-10(18)13(8)16(21)14(9)17(15)22-7/h2-6,20-21H,1H3 |

InChIキー |

YMHHRZDSHVZLHL-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=O)C2=C(O1)C3=C(C4=C(C=CC4=O)C=C3C=C2O)O |

同義語 |

euplectin |

製品の起源 |

United States |

Structural Elucidation and Advanced Spectroscopic Characterization of Euplectin

Methodologies for Initial Structural Determination

The initial determination of Euplectin's structure involved a comprehensive analysis of its spectroscopic data, which provided detailed information on its atomic connectivity and functional groups.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Multidimensional NMR spectroscopy played a pivotal role in unraveling the intricate structure of this compound nih.govwikipedia.org. This technique provides detailed information about the chemical environment of individual atoms within a molecule, including their connectivity and spatial relationships bidd.groupresearchgate.net.

High-field NMR techniques, specifically 600 MHz gradient-selected Heteronuclear Multiple Bond Correlation (gHMBC) and gradient-selected Nuclear Overhauser Effect (gNOE) experiments, were indispensable for the structural elucidation of this compound nih.govwikipedia.org. These advanced techniques allowed for the identification of long-range correlations between protons and carbons, which are crucial for piecing together complex molecular fragments nih.gov. For instance, 3JCH correlations observed between H-3, H-6, and C-4a (δ 110.2), as well as 4JCH coupling between H-3, C-5 (δ 160), and H-6, C-4 (δ 183), were particularly instructive in identifying specific substructures within this compound wikipedia.org. The use of high-field instruments enhances both the resolution and sensitivity of NMR spectra, enabling more precise structural analysis invivochem.cnbiodeep.cn.

Key NMR chemical shifts for this compound, derived from 600 MHz experiments, are summarized in the table below wikipedia.org:

| Nucleus | Chemical Shift (δ) | Assignment |

| ¹³C | 110.2 | C-4a |

| ¹³C | 160 | C-5 |

| ¹³C | 183 | C-4 |

| ¹H | 6.84 | H-6 |

| ¹H | 6.87 | H-7 |

X-ray Crystallography for Definitive Structural Assignment

X-ray crystallography is a highly regarded method for obtaining definitive atomic and molecular structures of crystalline compounds fishersci.canih.govmetabolomicsworkbench.org. By analyzing the diffraction patterns produced when X-rays interact with a crystal, crystallographers can generate a three-dimensional electron density map, from which the precise positions of atoms, bond lengths, and bond angles can be determined metabolomicsworkbench.orgchem960.com. While X-ray crystallography provides unparalleled structural certainty, the initial structural elucidation of this compound itself was primarily reported through the extensive application of multidimensional NMR spectroscopic methods and mass spectrometry nih.govwikipedia.orgnih.gov.

Conformational Analysis and Stereochemical Elucidation

Beyond basic connectivity, understanding the three-dimensional arrangement (conformation) and relative stereochemistry of a molecule is vital for a complete structural characterization.

Application of Nuclear Overhauser Effect (NOE) Correlations

Compound Names and PubChem CIDs

Chiral Exciton (B1674681) Theory and Electronic Circular Dichroism (ECD) Calculations for Absolute Configuration

For a correct application of the Exciton Chirality Method (ECM), several prerequisites must be met: knowledge of the molecular conformation, the directions of the electric transition moments (TDMs), and the assumption that exciton coupling is the primary source of the observed ECD signals. nih.gov These prerequisites can be verified through quantum-mechanical (QM) calculations, often employing Time-Dependent Density Functional Theory (TD-DFT). nih.govnih.gov DFT calculations are frequently used in conjunction with ECD experiments to predict and interpret spectra, thereby aiding in the determination of absolute configurations for chiral molecules. mdpi.comfrontiersin.org

It is important to note that this compound, as described in its PubChem entry, does not exhibit stereochemical information or chiral centers. nih.gov Therefore, the concept of absolute configuration and the application of Chiral Exciton Theory and ECD calculations for its determination are not relevant to this compound itself, as these methods are specifically employed for chiral compounds.

Density Functional Theory (DFT) NMR Prediction for Structural Verification

Density Functional Theory (DFT) calculations have become an increasingly important computational tool for the verification and elucidation of molecular structures, particularly through the prediction of NMR chemical shifts. rsc.orgmdpi.comnih.govcsic.es This method involves computing the ¹H and ¹³C NMR chemical shifts for proposed structures and then comparing these theoretical values with experimental NMR data. rsc.orgnih.gov The agreement between predicted and experimental shifts provides strong evidence for the correctness of a proposed structure. rsc.orgmdpi.com

DFT NMR prediction is particularly valuable when traditional spectroscopic data alone might be inconclusive or when distinguishing between closely related isomers. mdpi.comresearchgate.net By optimizing the geometry of a molecule and then calculating its nuclear magnetic shielding tensors, DFT can provide highly accurate chemical shift values. nih.gov This computational approach enhances the robustness of structure selection and can even aid in detecting and revising incorrect structural assignments. rsc.orgmdpi.com The integration of DFT methods with Computer-Assisted Structure Elucidation (CASE) algorithms has proven to be a powerful combination for verifying and elucidating complex natural product structures. researchgate.net

Comparative Structural Analysis with Co-occurring Natural Products (e.g., Conthis compound)

This compound (1) was isolated alongside another novel naphthopyrone, conthis compound (2), from the same lichen source, Flavoparmelia euplecta. acs.orgresearchgate.netnih.gov A comparative structural analysis reveals close similarities and distinct differences between these two compounds, highlighting their shared biogenetic origins while also showcasing unique structural modifications.

Both this compound and conthis compound are characterized as naphthopyrones. acs.orgnih.gov However, a key structural distinction lies in the presence of an indenone moiety in this compound and an indanone moiety in conthis compound. acs.orgnih.gov This difference implies a saturation state in the indane ring system of conthis compound compared to the unsaturated indenone system of this compound.

The systematic name for this compound is 5,11-dihydroxy-2-methylindeno[5,6-h]chromene-4,10-dione. nih.gov In contrast, conthis compound is systematically named 5,11-dihydroxy-2-methyl-8,9-dihydroindeno[5,6-h]chromene-4,10-dione. metabolomicsworkbench.org The "8,9-dihydro" prefix in conthis compound's name explicitly indicates the saturation of a double bond within the indenone system found in this compound, resulting in the indanone moiety. This subtle but significant difference in saturation contributes to their distinct chemical properties and potentially their biological activities.

The co-occurrence of this compound and conthis compound in Flavoparmelia euplecta suggests a common biosynthetic pathway, with conthis compound likely representing a more reduced or hydrogenated form of this compound, or vice-versa, or both derived from a common precursor. acs.orgnih.gov

Table 1: Comparative Structural Features of this compound and Conthis compound

| Feature | This compound | Conthis compound |

| Compound Type | Naphthopyrone | Naphthopyrone |

| Source | Flavoparmelia euplecta | Flavoparmelia euplecta |

| Key Moiety | Indenone | Indanone (8,9-dihydroindeno) |

| Systematic Name | 5,11-dihydroxy-2-methylindeno[5,6-h]chromene-4,10-dione nih.gov | 5,11-dihydroxy-2-methyl-8,9-dihydroindeno[5,6-h]chromene-4,10-dione metabolomicsworkbench.org |

| Saturation State | Unsaturated indenone ring | Saturated indanone ring |

Compound Names and PubChem CIDs

Biosynthetic Pathways and Enzymatic Mechanisms of Euplectin

Proposed Polyketide Biosynthetic Route for Euplectin and Related Naphthopyrones

The biosynthesis of this compound is proposed to proceed via a polyketide route, a common pathway for many naphthopyrones. jkchemical.comnih.gov Polyketides are a diverse class of secondary metabolites typically synthesized through the successive decarboxylative condensations of coenzyme A (CoA)-derived units, such as acetyl-CoA and malonyl-CoA, catalyzed by polyketide synthases (PKSs). This process is analogous to fatty acid biosynthesis but involves variations in chain elongation, cyclization, and tailoring reactions, leading to a vast array of chemical structures.

Naphthopyrones, including this compound, asperpyrone c (PubChem CID: 10995389), and nigerone (B1204965) (PubChem CID: 149547), are often derived from polyketide precursors. For instance, the wA polyketide synthase in Aspergillus nidulans (also known as Emericella nidulans) is a non-reducing PKS responsible for forming the heptaketide naphthopyrone YWA1 (PubChem CID: 100923872). This demonstrates a general mechanism where PKS enzymes assemble initial polyketide chains that then undergo cyclization and further modifications to yield the characteristic naphthopyrone scaffold. Fungal polyketide biosynthesis, in general, involves multiple enzymatic steps, with the encoding genes frequently organized into biosynthetic gene clusters (BGCs). The polymalonate pathway, which is synonymous with the polyketide pathway, is one of the major routes lichens utilize to produce their diverse secondary metabolites. Rubrofusarin (B1680258) (PubChem CID: 72537), a naphthopyrone, has been identified as a key intermediate in the biosynthesis of other fungal pigments like aurofusarin, highlighting the interconnectedness of these biosynthetic pathways.

Investigation of Precursors and Enzymatic Transformations

The biosynthesis of polyketides, including this compound, fundamentally relies on acyl-CoA precursors. The intricate structural diversity of polyketides arises from a series of highly specific enzymatic transformations. These transformations can involve various cascade reactions, categorized as nucleophilic, electrophilic, pericyclic, and radical, which efficiently generate molecular complexity within short metabolic pathways.

In the context of naphthopyrone biosynthesis, specific enzymes play critical roles in modifying the polyketide backbone. For example, in the biosynthesis of aurofusarin, a five-step enzyme-catalyzed pathway has been elucidated, with rubrofusarin serving as an intermediate. This pathway involves enzymes such as monooxygenases (e.g., AurC) and epoxide hydrolases (e.g., AurD), which catalyze key steps like epoxidation and subsequent ring opening, contributing to the final structure. The efficient production of secondary metabolites like this compound is directly dependent on the consistent supply of these precursors, which originate from primary metabolic pathways. Research into precursor-directed biosynthesis has shown that it is possible to incorporate non-native starting materials into these enzymatic pathways, offering a strategy for generating novel analogs of natural products.

Molecular Genetic Approaches to Elucidate Biosynthetic Gene Clusters

Molecular genetic approaches are indispensable for unraveling the complex biosynthetic pathways of natural products like this compound. These methods focus on biosynthetic gene clusters (BGCs), which are discrete, localized regions within microbial genomes that encode the enzymes and regulatory proteins necessary for the production of specific small molecules.

Genome mining, a computational approach, is widely used to identify BGCs, categorizing them as known, novel, or silent. Silent BGCs, which are not expressed or are expressed at very low levels under standard laboratory conditions, represent a significant untapped potential for discovering new natural products. Genetic manipulation techniques, such as gene knockout, are employed to investigate the specific roles of individual genes within a BGC, including those encoding regulatory or tailoring enzymes. Heterologous expression, where BGCs are transferred into genetically tractable host organisms, is a powerful strategy to activate silent clusters and facilitate the production and characterization of their corresponding metabolites. While effective, this approach can face challenges due to the often large size of BGCs (ranging from 20 to over 100 kb) and potential host incompatibilities or difficulties in gene transformation. To overcome transcriptional silencing, researchers can replace the natural promoters of transcription factor genes within BGCs with inducible promoters, thereby putting the synthesis of the transcription factor under researcher control and leading to increased product synthesis. The integration of molecular genetic techniques with biochemical methods and analytical chemistry has been crucial in elucidating various complex biosynthetic pathways, such as those for glycopeptide antibiotics.

Comparative Biosynthesis with Other Lichen Secondary Metabolites

Lichens are renowned for their ability to produce a diverse array of unique secondary metabolites, often referred to as "lichen substances," with over 1,000 compounds identified to date. These compounds are synthesized through three primary biosynthetic pathways: the mevalonic acid pathway, the shikimic acid pathway, and the polymalonate pathway (polyketide pathway). Among these, polyketides constitute the most common class of secondary metabolites found in lichen-forming fungi (LFF).

This compound, a naphthopyrone, co-occurs in Flavoparmelia euplecta with other well-known lichen metabolites, including usnic acid (PubChem CID: 5646), protocetraric acid (PubChem CID: 5489486), and skyrin (B155860) (PubChem CID: 73071). nih.gov While this compound is a naphthopyrone with an indenone or indanone moiety, other lichen compounds exhibit diverse chemical structures and biosynthetic origins. For instance, usnic acid is a dibenzofuran (B1670420) derivative, and protocetraric acid is a depsidone. Further examples of secondary metabolites isolated from lichens include triterpenes like hopane-6α,22-diol (PubChem CID: 159931), and aromatic compounds such as brialmontin 1 (PubChem CID: 371612), atraric acid (PubChem CID: 78435), atranorin (B1665829) (PubChem CID: 68066), and methyl haematommate (PubChem CID: 591773). Many of these lichen metabolites, particularly those with phenolic groups, are recognized for their antioxidant properties. The comparative study of these diverse compounds provides insights into the evolutionary adaptations of lichens and their unique metabolic capabilities.

Theoretical and Computational Models in Biosynthetic Pathway Prediction

The elucidation and prediction of biosynthetic pathways, especially for complex natural products like this compound, are significantly accelerated by the application of theoretical and computational models. These approaches leverage vast amounts of omics data and sophisticated algorithms to infer metabolic routes.

One notable tool, BioNavi-NP, employs deep learning models, specifically transformer neural networks, combined with an AND-OR tree-based planning algorithm, to predict plausible biosynthetic pathways for natural products. This tool has demonstrated high accuracy in identifying pathways and recovering reported building blocks for a significant percentage of test compounds, outperforming conventional rule-based methods. Computational algorithms, when integrated with manual curation and experimental data, are instrumental in identifying genes, proteins, and metabolites involved in complex biosynthetic networks. Another advanced computational algorithm, SubNetX, is designed to extract reactions from biochemical databases and assemble balanced reaction subnetworks, enabling the prediction of pathways for target biochemicals from defined precursor metabolites. These models are not only capable of predicting viable pathways but also allow for the assessment and ranking of pathways based on various design criteria, such as yield and pathway length. Furthermore, computational tools are increasingly utilized to select and prioritize enzymes predicted to catalyze novel reactions within proposed biosynthetic pathways, thereby guiding experimental design in synthetic biology and metabolic engineering.

Chemical Synthesis Strategies and Analog Development of Euplectin

Total Synthesis of Euplectin: Methodological Advances and Challenges

The first total synthesis of this compound was accomplished in 17 steps from commercially available starting materials, confirming its originally assigned structure acs.orgacs.orgnih.gov. This achievement highlights the successful interplay of several key reactions to assemble the chromone-fused indenone core. A significant challenge in this synthesis was ensuring the regiochemical integrity throughout the complex annulation reactions acs.orgacs.orgnih.govresearchgate.net.

Key Synthesis Data for this compound

| Step/Reaction | Yield (%) | Reference |

| Overall Total Synthesis | 9.8 | iitkgp.ac.in |

| Hauser Sulfoxide (B87167) Annulation | 88 | iitkgp.ac.in |

| α-Iodination of Acetate | 60 | acs.org |

The total synthesis of this compound critically relies on three pivotal reactions: the Hauser sulfoxide annulation, a novel chromone (B188151) formation, and a late-stage retro-Diels-Alder (rDA) reaction acs.orgacs.orgnih.govresearchgate.net.

Chromone Formation : A new strategy for chromone formation was developed, involving selective α-iodination of a ketone followed by dehydroiodination acs.org. Initial attempts at α-iodination using I2-Selectfluor resulted in nuclear iodination rather than the desired product. Success was achieved by derivatizing the hexacycle to an acetate, which then underwent controlled reaction with I2-Selectfluor to afford the requisite product in moderate yield acs.org.

Retro-Diels-Alder Reaction : A late-stage retro-Diels-Alder reaction is employed to complete the synthesis of this compound acs.orgacs.orgnih.govresearchgate.netscispace.com. The retro-Diels-Alder reaction is the microscopic reverse of the Diels-Alder reaction, becoming favorable at high temperatures and is synthetically important for specific adducts wikipedia.org. This reaction allows for the extrusion of a small molecule, revealing the final desired structure iitkgp.ac.in.

Achieving precise regiochemical control is paramount in the synthesis of complex polycyclic systems like this compound. The regiochemical integrity of the successful route is established through an iodine-catalyzed aromatization of a cyclohexane-1,3-dione and the Hauser annulation acs.orgacs.orgnih.govresearchgate.netresearchgate.net. The Hauser annulation, in particular, plays a critical role in directing the formation of the correct ring fusion acs.orgacs.orgnih.govresearchgate.net. In some annulation reactions, the absence of specific substitution, such as at the C6 position of pyrones, can lead to annulation occurring at multiple positions (α–β or γ–δ), underscoring the importance of strategic substituent placement for regiocontrol acs.org.

Design and Synthesis of this compound Analogs for Structure-Activity Relationship (SAR) Studies

SAR studies are fundamental in medicinal chemistry, aiming to elucidate how specific structural changes within a compound influence its biological activity readthedocs.iothegoodscentscompany.comnih.gov. For this compound, such studies would involve the systematic design and synthesis of analogs, where different parts of the molecule are modified to probe their contribution to its observed effects. This compound has been reported to exhibit cytotoxicity against the murine P-815 mastocytoma cell line, with an IC50 value of approximately 1.67 µg/mL metabolomicsworkbench.org. This established biological activity serves as a baseline for evaluating the impact of structural variations in synthesized analogs.

The general approach to designing this compound analogs would likely focus on modifying the chromone and indenone components. This could involve altering substituents, introducing or removing functional groups, or changing the saturation levels within these rings. The goal is to identify key pharmacophores and understand the spatial and electronic requirements for activity. While specific detailed research findings on this compound analog synthesis and their precise SAR data are not extensively documented in the provided snippets, the presence of the indenone scaffold in this compound underscores its potential for such investigations, given that indanone derivatives are widely synthesized for drug discovery and SAR analysis metabolomicsworkbench.org.

Future Directions in Novel Synthetic Route Exploration

The total synthesis of this compound is a challenging endeavor, exemplified by a reported 17-step synthetic route nih.gov. This complex synthesis relies on the interplay of key reactions, including a Hauser sulfoxide annulation, a novel chromone formation, and a late-stage retro-Diels-Alder reaction nih.gov. The regiochemical integrity of this route is critically established by an iodine-catalyzed aromatization of a cyclohexane-1,3-dione and the Hauser annulation nih.gov.

Future exploration in novel synthetic routes for complex natural products like this compound is driven by the inherent challenges associated with their intricate structures. These challenges include achieving precise stereocontrol, managing structural complexity, and balancing the efficient construction of the molecular skeleton with the selective introduction of functional groups.

Researchers are increasingly focusing on the development of more sustainable, green, and economically feasible synthetic protocols. This includes the application of advanced catalytic strategies, such as transition-metal-catalyzed C-H bond functionalization, which offers more efficient and selective pathways to complex molecules under milder conditions.

Furthermore, computational chemistry and sophisticated retrosynthesis software, such as SYNTHIA®, are poised to play a crucial role in accelerating the discovery and optimization of novel synthetic routes. These tools can rapidly generate and evaluate potential synthetic pathways, helping chemists to identify more efficient and practical approaches for the synthesis of complex target molecules like this compound. The continuous advancement in these areas aims to expand the chemical space accessible for drug discovery and to streamline the synthesis of architecturally complex natural products.

Molecular and Cellular Biological Investigations of Euplectin

Identification and Characterization of Molecular Targets

The identification and characterization of molecular targets for euplectin are crucial for understanding its mechanisms of action. This involves investigating its potential to inhibit enzymes and its interactions with proteins.

Enzyme Inhibition Studies (e.g., AlkB Nucleic Acid Demethylases, Protein Tyrosine Phosphatases)

While the broader field of enzyme inhibition, including studies on AlkB nucleic acid demethylases and protein tyrosine phosphatases, is an active area of research for potential therapeutic interventions, specific studies detailing this compound's inhibitory activity against these particular enzyme classes are not extensively documented in the available literature. AlkB nucleic acid demethylases are recognized for their roles in epigenetic gene regulation, RNA metabolism, and DNA repair, making them targets for inhibitors in diseases like cancer. nih.govinvivochem.cnnih.govmdpi-res.com Similarly, protein tyrosine phosphatases (PTPs) are critical regulators of cellular signaling processes, and their inhibition can impact cell survival pathways. uni.lufishersci.canih.gov However, direct research findings linking this compound to the inhibition of AlkB nucleic acid demethylases or protein tyrosine phosphatases were not identified in the provided search results.

Protein-Ligand Interaction Studies through Computational Docking and Experimental Binding Assays

Detailed research specifically on this compound's protein-ligand interactions through computational docking or experimental binding assays is not widely reported in the provided information. General methodologies for studying protein-ligand interactions include experimental techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and fluorescence polarization (FP), which provide insights into binding kinetics and thermodynamics. mdpi.combidd.groupbiodeep.cn Computational methods like molecular docking are also employed to predict binding affinities and modes of interaction between small molecules and target proteins. While these techniques are standard in drug discovery and target characterization, specific findings applying them directly to this compound were not detailed in the search results.

Cellular Activity Studies in In Vitro Models

Investigations into this compound's cellular activities have primarily focused on its effects in in vitro cellular models, revealing its impact on cell proliferation and its potential to induce specific cellular responses.

Investigation of Cellular Processes (e.g., Cell Proliferation Modulation in Specific Cell Lines like Murine P-815 Mastocytoma)

This compound has demonstrated notable cellular activity, particularly in modulating cell proliferation. Studies have shown that this compound exhibits cytotoxicity against the murine P-815 mastocytoma cell line. The more abundant naphthopyrone, this compound (identified as compound 1 in some studies), was evaluated for its cytotoxicity against this cell line, showing an IC50 value of approximately 1.67 µg/mL. wikipedia.orgnih.govwikipedia.org This indicates a significant inhibitory effect on the proliferation of these mastocytoma cells. The IC50 value suggests that this compound is highly lethal to P-815 cells, positioning naphthopyrones as potential candidates for anti-cancer research. wikipedia.org

Table 1: Cytotoxicity of this compound against Murine P-815 Mastocytoma Cell Line

| Compound | Cell Line | IC50 Value | Reference |

| This compound | Murine P-815 Mastocytoma | ~1.67 µg/mL wikipedia.orgnih.govwikipedia.org | wikipedia.orgnih.govwikipedia.org |

Exploration of Mechanisms Inducing Cellular Responses (e.g., Apoptosis Induction Pathways)

While this compound demonstrates cytotoxicity, detailed mechanisms by which it induces cellular responses, such as apoptosis induction pathways, are not explicitly elaborated in the provided search results. Apoptosis, a regulated cell death process, can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both converging on the activation of caspases. Cellular stressors, including reactive oxygen species and DNA damage, can trigger the intrinsic pathway. Although the potential for apoptosis induction is a relevant anti-cancer property for lichen-derived compounds, specific studies detailing this compound's involvement in these pathways were not found.

Studies on Oxidative Stress Modulation (e.g., DPPH scavenging in related compounds)

Direct evidence of this compound's oxidative stress modulation or DPPH (1,1-diphenyl-2-picrylhydrazyl) scavenging activity was not explicitly found for this compound itself in the provided information. However, the broader context of lichen metabolites and related compounds suggests potential antioxidant properties. For instance, other indenone and benzophenone (B1666685) derivatives, structurally related to components found in naphthopyrones, have exhibited potent DPPH radical scavenging activities. Additionally, extracts from various lichen species, including those from which naphthopyrones might be derived, have shown significant antioxidant capacities in DPPH and ABTS assays. wikipedia.org This indicates that compounds from similar natural sources can possess such activities, warranting further investigation into this compound's specific role in oxidative stress modulation.

Structure-Activity Relationship (SAR) Analysis of this compound and its Synthetic Derivatives

Structure-Activity Relationship (SAR) analysis is a fundamental approach in chemical biology that aims to elucidate how specific structural characteristics of a molecule influence its biological activity. For this compound, understanding the SAR is crucial given its promising cytotoxic and antioxidant properties. The core structure of this compound, incorporating a chromone (B188151) annulated indenone motif, is recognized as a significant scaffold for biological activity. fishersci.camims.comrmreagents.com

While detailed SAR studies specifically on a broad range of this compound's synthetic derivatives are not extensively documented in the provided search results, the general principles of SAR apply. The total synthesis of this compound has been achieved, which is a critical step enabling the systematic modification of its structure to explore the impact of these changes on biological activity. rmreagents.com

The indenone and indanone moieties, which are integral to this compound's structure, are known to exist in various natural products and pharmaceuticals, contributing to diverse biological and pharmacological activities. fishersci.ca The rigid bicyclic framework of indenone derivatives, in particular, facilitates extensive SAR analysis in drug discovery efforts. fishersci.ca Insights from SAR studies on other compound classes, such as thiazole (B1198619) derivatives and abietane (B96969) diterpenoids, illustrate that even subtle structural modifications can significantly alter or enhance desired biological activities, including antimicrobial efficacy, selectivity, and reduced toxicity. This suggests that similar systematic modifications of this compound's chromone-fused indenone core, or its peripheral groups, could lead to derivatives with optimized potency or altered biological profiles.

A key reported biological activity of this compound is its cytotoxicity against murine P-815 mastocytoma cells, with an inhibitory concentration (IC50) of approximately 1.67 µg/mL. fishersci.ca This specific activity provides a quantitative measure for evaluating the effects of structural modifications in future SAR endeavors.

Table 1: Key Biological Activity of this compound

| Compound | Cell Line | Activity Type | IC50 Value | Citation |

| This compound | Murine P-815 mastocytoma | Cytotoxicity | ~1.67 µg/mL | fishersci.ca |

| This compound | - | Antioxidant | EC50: 9.5-16.6 µM (DPPH scavenging) | fishersci.ca |

Theoretical Frameworks for Predicting Biological Activity

Theoretical frameworks play a pivotal role in modern drug discovery and chemical biology by enabling the prediction of biological activity based on molecular structure, thereby guiding the synthesis and characterization of novel compounds. For compounds like this compound, these computational approaches offer a cost-effective and time-efficient means to explore chemical space and prioritize molecules for experimental validation.

Quantitative Structure-Activity Relationship (QSAR) is a widely utilized theoretical framework that establishes mathematical models correlating chemical structures with their biological activities. QSAR models are built by calculating molecular descriptors for a series of compounds and then correlating these numerical data with observed biological activities using various statistical or machine learning algorithms. A validated QSAR model can then be used to predict the biological activities of new, unsynthesized compounds, allowing for the design of derivatives with potentially improved properties. For instance, 3D-QSAR analyses, such as those employing the GRID/GOLPE methodology, can highlight the importance of steric interactions in determining compound potency. rmreagents.com

Beyond QSAR, computational studies frequently involve Density Functional Theory (DFT) calculations and molecular docking simulations. DFT calculations provide insights into the electronic properties of molecules, which are crucial for understanding their reactivity and interactions. Molecular docking simulations, on the other hand, predict the preferred orientation and binding affinity of a ligand (like this compound or its derivatives) within the active site of a biological target, such as a protein. These in silico analyses can provide a mechanistic understanding of how a compound exerts its biological effect and have been shown to correlate well with experimental findings, for example, in predicting anti-inflammatory activity. fishersci.ca

The Prediction of Activity Spectra for Substances (PASS) system is another powerful computer-aided tool that predicts the biological activity spectrum of a chemical compound based solely on its structural formula. PASS utilizes Multilevel Neighborhoods of Atoms (MNA) descriptors and a naive Bayes classifier to predict thousands of biological activities, including various pharmacological effects, molecular mechanisms of action, and cytotoxicity profiles. This broad predictive capability allows researchers to identify potential therapeutic applications or even anticipate undesirable effects at early stages of research. The ability of these theoretical frameworks to predict biological activities before synthesis significantly reduces the time and cost associated with drug development.

Advanced Research Methodologies for Euplectin Studies

Analytical Techniques for Isolation, Purification, and Quantification

The study of natural products like Euplectin necessitates sophisticated analytical techniques for their effective isolation, purification, and subsequent quantification from complex biological matrices.

Advanced Chromatographic Separations (e.g., HPLC, UPLC for purity assessment)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are pivotal techniques in the separation and purity assessment of chemical compounds. HPLC has been instrumental in the analysis and purification of this compound. Specifically, an extract containing this compound was analyzed by analytical HPLC-PDA (photodiode array) and subsequently purified using semi-preparative HPLC-UV nih.gov. This demonstrates the direct application of HPLC in obtaining purified this compound.

UPLC, an evolution of HPLC, offers significant advantages, including shorter run times, enhanced chromatographic separation, and increased throughput usp.orgijsrtjournal.com. Both HPLC and UPLC are commonly employed for assessing the purity of compounds usp.orgsepscience.com. For a more definitive assessment of purity, especially to detect coelution based on mass differences, Liquid Chromatography-Mass Spectrometry (LC-MS) is often utilized sepscience.com. These advanced chromatographic methods are essential for ensuring the high purity required for subsequent biological assays and structural elucidation of compounds like this compound.

Mass Spectrometry-Based Profiling of Metabolites

Mass spectrometry (MS) is a powerful and rapidly evolving technology for the comprehensive profiling of small molecules, including metabolites nih.gov. It provides detailed information on molecular weight and structural characteristics of secondary metabolites in plant extracts nih.govmdpi.com. For this compound, mass spectroscopic data, in conjunction with multidimensional Nuclear Magnetic Resonance (NMR) spectroscopic methods, were crucial in elucidating its structure researchgate.netacs.org.

Advanced MS techniques, such as Ultra-High-Performance Liquid Chromatography coupled with Orbitrap High-Resolution Mass Spectrometry (UHPLC-Orbitrap-HRMS), are employed for non-targeted metabolic profiling mdpi.com. This approach allows for the identification or tentative annotation of numerous metabolites based on their accurate masses, fragmentation patterns, and retention times mdpi.com. The high sensitivity and resolution achieved with MS, particularly when combined with chromatographic separations, enable the detection and quantification of hundreds to thousands of molecules in a single measurement, facilitating the high-throughput screening of biochemical reactions and functional annotation of metabolites nih.gov.

High-Throughput Screening Assays for Target Identification

High-throughput screening (HTS) assays are fundamental in modern drug discovery for rapidly identifying compounds that exhibit a desired biological effect on a specific target bmglabtech.comlabmanager.com. This involves the automated screening of large chemical libraries, often comprising hundreds of thousands of compounds, against a biological target or cellular phenotype bmglabtech.comevotec.com. The primary goal of HTS is to identify initial "hits" or "leads" that show activity or binding against the target bmglabtech.com.

In the context of this compound, research has shown its cytotoxic activity against the murine P-815 mastocytoma cell line, with an IC50 value of approximately 1.67 µg/mL researchgate.netnih.govacs.org. This finding suggests that this compound could be identified as a "hit" in HTS campaigns designed to discover compounds with anti-proliferative or cytotoxic effects. HTS campaigns typically involve phases such as assay preparation, pilot screening, primary screening, and secondary screening to confirm hits and transform them into leads labmanager.com. The data generated from HTS can guide further compound selection, hit expansion, and early Structure-Activity Relationship (SAR) studies evotec.com.

Computational Chemistry and In Silico Modeling

Computational chemistry and in silico modeling play a critical role in modern chemical and biological research, offering predictive insights and accelerating the drug discovery process by reducing the need for extensive experimental work mdpi.comjocpr.commedcraveonline.com.

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular Dynamics (MD) simulations are powerful computational tools that simulate the dynamic behavior of molecular systems over time, treating all entities (ligand, protein, water) as flexible frontiersin.org. These simulations provide in-depth insights into the dynamic behaviors of proteins and their interactions with ligands mdpi.comnih.gov. MD simulations are particularly valuable for understanding how even minor conformational changes in a protein can affect the complementarity between a ligand and its binding site mdpi.com.

In drug discovery, MD simulations facilitate the evaluation of the binding energetics and kinetics of ligand-receptor interactions, thereby guiding the selection of promising candidate molecules for further development mdpi.com. They can elucidate binding pathways and optimize lead compounds nih.gov. While specific MD simulation studies on this compound were not detailed in the provided search results, the general application of MD simulations is crucial for understanding how a compound like this compound might interact with its biological targets at an atomic level, providing a dynamic perspective beyond static docking models mdpi.comresearchgate.net.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling involves the construction of mathematical models that correlate the physicochemical properties or structural features of chemical compounds to their biological activities or pharmacological effects jocpr.commedcraveonline.comwikipedia.org. These models utilize molecular descriptors such as size, shape, electronegativity, lipophilicity, and hydrogen bonding capacity to quantify the relationship between structure and activity jocpr.com.

QSAR models are widely employed in drug discovery and development to predict the activities of new chemicals, identify, and optimize lead compounds with desirable pharmacological properties jocpr.commedcraveonline.comwikipedia.org. They enable medicinal chemists to rationally design and modify molecules for improved efficacy and reduced side effects, and to screen vast chemical libraries to prioritize potential therapeutic agents jocpr.com. The indenone moiety, a structural feature of this compound, is recognized for its utility in extensive structure-activity relationship analysis of target therapeutic molecules researchgate.net. This highlights the potential relevance of QSAR modeling in exploring and optimizing this compound's biological activities by correlating its structural variations with observed effects.

Reaction Mechanism Elucidation using Quantum Chemical Computations

Quantum chemical computations provide a powerful theoretical framework for dissecting the intricate reaction mechanisms of chemical compounds. By solving the Schrödinger equation and mapping potential energy surfaces (PES), scientists can determine energy barriers and transition states, which are critical for understanding reaction kinetics. researchgate.netsumitomo-chem.co.jp These calculations offer detailed insights into reaction pathways and enable the computation of rate constants using transition state theory. researchgate.net

Computational methods, such as Density Functional Theory (DFT), are widely employed to analyze reaction mechanisms, estimate chemical reaction pathways, and predict unknown reactions. nih.govsumitomo-chem.co.jprsc.org This approach can clarify the roles of various active site residues in enzymatic reactions or investigate the formation of intermediates. diva-portal.org While accuracy depends on the chosen methods and basis sets, quantum calculations serve as an invaluable complement to experimental kinetic studies. researchgate.netsumitomo-chem.co.jp For this compound, quantum chemical computations could be utilized to:

Predict Reactivity: Model potential reaction sites and pathways, such as oxidation, reduction, or rearrangement reactions, to understand its chemical stability and transformations.

Investigate Binding Interactions: Simulate the interaction of this compound with potential target molecules or enzymes at an atomic level, predicting binding affinities and identifying key intermolecular forces.

Elucidate Transformation Pathways: Map the energy landscape of this compound's metabolic breakdown or synthetic conversions, identifying rate-limiting steps and stable intermediates.

Bio-imaging Techniques for Intracellular Localization and Target Engagement

Bio-imaging techniques are indispensable for visualizing the behavior of compounds within living systems, providing spatial and temporal information about their distribution and interactions. These methods allow researchers to determine where a compound goes within a cell (intracellular localization) and if it binds to its intended molecular targets (target engagement).

Common bio-imaging modalities include:

Fluorescence Microscopy: Techniques such as confocal microscopy and super-resolution microscopy (e.g., PAINT, STED, SIM, STORM) enable high-resolution visualization of fluorescently labeled molecules within cells. diva-portal.orgeurobioimaging.nlmdpi.comnih.gov By conjugating a fluorescent tag to this compound, its uptake, distribution within organelles (e.g., nucleus, endoplasmic reticulum, mitochondria), and trafficking pathways could be observed in real-time. researchgate.netnih.gov

Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT): These techniques utilize radiolabeled molecules to image tracer distribution in vivo, providing insights into target expression levels or cellular activity. nih.gov For this compound, if appropriately radiolabeled, PET or SPECT could allow for non-invasive tracking of its biodistribution and accumulation in specific tissues or organs in living organisms.

Activity-Based Protein Profiling (ABPP) combined with Imaging: ABPP reagents, often containing a bioorthogonal affinity handle (e.g., alkyne) and a fluorophore, can be used to label target proteins. researchgate.net When combined with imaging, this allows for the visualization of target engagement in live cells or in vivo. researchgate.net This approach could be adapted to this compound to identify and visualize its protein targets by designing this compound-based probes.

X-ray Imaging: Advanced X-ray microscopy can visualize the intracellular distribution of compounds and subcellular architecture in intact single cells without requiring labels, offering nanometer resolution. researchgate.net This label-free approach could provide unique insights into this compound's cellular interactions and any morphological changes it induces.

These techniques would allow researchers to understand this compound's cellular uptake, its movement within different cellular compartments, and its direct interaction with specific biomolecules, offering crucial data on its mechanism of action.

Omics-Based Approaches (e.g., Metabolomics, Proteomics) for Pathway Analysis

Omics-based approaches, particularly metabolomics and proteomics, offer systemic views of cellular responses to chemical compounds by quantifying large numbers of metabolites or proteins, respectively. These methodologies are instrumental in identifying perturbed biological pathways and understanding the broader biological impact of a compound.

Metabolomics for Pathway Analysis: Metabolomics systematically quantifies numerous metabolites, aiming to identify those corresponding to specific biological phenotypes and analyze the mechanisms involved. nih.gov Pathway analysis in metabolomics links changes in metabolic compounds to biological pathways, often using tools that map metabolites to known biochemical pathways based on public databases like KEGG. nih.govnih.govmetaboanalyst.ca Over-representation analysis (ORA) and topological pathway analysis are common methods used to identify significantly enriched or impacted pathways. nih.govbiorxiv.org For this compound, metabolomics studies could:

Identify Metabolic Perturbations: Analyze changes in the cellular metabolome after this compound exposure to pinpoint affected metabolic pathways.

Uncover Mechanism of Action: By identifying altered metabolic pathways, researchers can infer the biological processes influenced by this compound.

Biomarker Discovery: Identify specific metabolites whose levels are significantly altered by this compound, potentially serving as biomarkers for its activity.

Proteomics for Pathway Analysis: Proteomics involves the methodical identification and understanding of protein expression patterns and functional protein networks in response to a specific stimulus. nih.govmetwarebio.com Mass spectrometry-based proteomics is widely used to identify peptides and map them back to known proteins. lunenfeld.ca Pathway and network analysis in proteomics helps organize lists of proteins into functional protein networks and activated pathways, providing insights into molecular mechanisms. nih.govmetwarebio.comlunenfeld.ca For this compound, proteomics studies could:

Assess Protein Expression Changes: Quantify changes in protein abundance or post-translational modifications in cells or tissues treated with this compound.

Map Protein-Protein Interactions: Utilize techniques like affinity purification or proximity-dependent biotinylation coupled with mass spectrometry to identify proteins that directly interact with this compound or its cellular targets. lunenfeld.ca

Elucidate Signaling Pathways: By identifying differentially expressed or modified proteins, researchers can infer the signaling cascades and cellular processes influenced by this compound. nih.govjensenlab.org Databases like KEGG and Reactome are crucial for annotating proteins and performing enrichment analysis to connect proteins within the context of biological pathways. diva-portal.orgmetwarebio.com

The integration of metabolomics and proteomics data can provide a comprehensive understanding of the molecular mechanisms underlying this compound's effects, revealing how it influences both small molecule metabolism and protein-mediated cellular functions.

Future Directions and Research Perspectives on Euplectin

Discovery of Novel Euplectin-Type Natural Products from Diverse Sources

This compound (PubChem CID: 10732520) was initially isolated from the lichen Flavoparmelia euplecta, alongside conthis compound (PubChem CID: 21668728). nih.govnih.govmetabolomicsworkbench.org Lichens are well-recognized reservoirs of unique secondary metabolites, often possessing diverse bioactivities. nih.gov The presence of indenone and indanone moieties in this compound is particularly noteworthy, as these structural features are uncommon in lichen metabolites, though they appear in other natural products from sources such as mangrove-derived fungi. nih.govnih.govwikipedia.org

Future research is poised to broaden the search for novel this compound-type compounds beyond their initial lichen source. This includes systematic investigations into other diverse biological origins, such as:

Other Lichen Species: Exploring the vast and underexplored chemical diversity within the lichen kingdom.

Fungi: Particularly endophytic fungi associated with various plants, given their prolific capacity for producing structurally diverse metabolites, including indenone derivatives. nih.govwikipedia.org

Marine Organisms: Marine environments are a rich, yet largely untapped, source of natural products with unique chemical structures and biological activities.

Higher Plants: Investigating plant species that may harbor similar polyketide biosynthetic pathways. nih.gov

Advanced discovery methodologies, such as metabolomics and genome mining, will be instrumental in identifying new this compound analogs and understanding their biosynthetic pathways. These approaches allow for the detection of novel compounds that might be produced in low abundance or under specific environmental conditions, thereby unlocking a greater potential for this compound-related natural products.

Deeper Mechanistic Investigations into Biological Activities and Cellular Pathways

Preliminary studies have indicated that this compound exhibits cytotoxic activity against murine P-815 mastocytoma cells (IC50 ca. 1.67 µg/mL) and possesses DPPH· scavenging (antioxidant) activities. nih.govnih.gov The indenone core, a characteristic structural element of this compound, is also found in other natural products known for their anti-tumor properties. Despite these initial findings, a comprehensive understanding of this compound's precise molecular mechanisms of action and the specific cellular pathways it modulates remains largely unexplored.

Future mechanistic investigations should focus on:

Target Identification: Pinpointing the specific proteins, enzymes, or receptors with which this compound interacts.

Pathway Elucidation: Delineating the downstream signaling cascades and cellular processes affected by this compound, such as apoptosis induction, cell cycle arrest, modulation of oxidative stress, or anti-inflammatory responses.

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies are crucial to understand how specific structural features of this compound contribute to its observed biological activities.

To achieve these goals, researchers can employ a range of advanced experimental techniques, including:

Proteomics and Metabolomics: To identify changes in protein expression profiles and metabolic pathways in response to this compound treatment.

Transcriptomics: To analyze gene expression changes.

CRISPR-based genetic screens: To identify genes or pathways that mediate this compound's effects.

Cellular Imaging: To visualize this compound's localization and its impact on cellular morphology and organelle function.

Exploration of this compound as a Chemical Probe for Fundamental Biological Processes

Given its unique chemical structure, featuring indenone and naphthopyrone moieties, and its demonstrated biological activities, this compound presents a compelling opportunity to be developed as a chemical probe. nih.govnih.gov Chemical probes are small molecules that selectively perturb specific biological targets or pathways, serving as invaluable tools for dissecting complex biological processes in a controlled manner.

This compound could be explored as a chemical probe to:

Investigate Indenone-Mediated Biology: Utilize this compound to understand the biological roles and therapeutic potential of the indenone scaffold, a motif present in various natural products with diverse activities, including some that inhibit DNA demethylases like AlkB.

Dissect Oxidative Stress Pathways: Given its DPPH· scavenging activity, this compound could serve as a probe to study specific components or regulatory mechanisms within cellular antioxidant defense systems. nih.gov

Explore Novel Cytotoxic Mechanisms: By selectively targeting specific cellular processes, this compound could help uncover new vulnerabilities in cancer cells or other proliferative disorders.

Developing this compound as a chemical probe would involve synthesizing structurally modified versions to enhance specificity and potency, followed by rigorous validation in various biological systems.

Bioengineering Approaches for Enhanced Biosynthesis and Production

The sustainable and scalable production of natural products like this compound is often a significant challenge, as their natural sources may yield only limited quantities. Bioengineering offers powerful strategies to overcome these limitations by enhancing biosynthesis and production.

Key bioengineering approaches for this compound include:

Metabolic Engineering of Native Producers: Genetically modifying Flavoparmelia euplecta or its associated fungal symbionts to optimize the flux through this compound's biosynthetic pathway. This could involve overexpression of rate-limiting enzymes, deletion of competing pathways, or enhancing precursor availability.

Heterologous Expression in Model Organisms: Transferring the this compound biosynthetic gene cluster into well-characterized and easily cultivable host organisms, such as Escherichia coli or Saccharomyces cerevisiae. This approach can enable higher yields, easier purification, and more controlled production.

Synthetic Biology: Designing and constructing de novo biosynthetic pathways for this compound or its key intermediates using synthetic biology principles. This can involve combining enzymatic steps from different natural pathways or even designing novel enzymes.

These bioengineering efforts are crucial for providing sufficient quantities of this compound for comprehensive research, preclinical development, and potential future applications.

Application of Artificial Intelligence and Machine Learning in this compound Research

The integration of Artificial Intelligence (AI) and Machine Learning (ML) methodologies holds immense potential to accelerate and revolutionize this compound research. AI/ML can process vast datasets, identify complex patterns, and make predictions that would be challenging or impossible for traditional methods.

Specific applications of AI and ML in this compound research include:

Virtual Screening and Lead Discovery: AI algorithms can rapidly screen large chemical libraries to identify novel compounds with this compound-like structures or predicted biological activities, significantly reducing the time and cost of experimental screening.

Structure-Activity Relationship (SAR) Modeling: ML models can be trained on existing this compound analog data to predict the activity of new derivatives, guiding rational design for enhanced potency and selectivity.

Target Prediction: AI can infer potential biological targets of this compound by analyzing its chemical structure and known bioactivity profiles, facilitating mechanistic investigations.

Biosynthesis Pathway Prediction and Optimization: ML algorithms can help elucidate unknown steps in this compound's complex biosynthetic pathway and suggest optimal genetic modifications for enhanced production in bioengineered systems.

Retrosynthesis Planning: AI-driven tools can assist in designing efficient and scalable synthetic routes for this compound and its derivatives, crucial for chemical synthesis efforts.

Advanced Functionalization Strategies for Enhanced Selectivity and Potency

Chemical functionalization involves the strategic modification of this compound's molecular structure to improve its pharmacokinetic and pharmacodynamic properties, ultimately aiming for enhanced selectivity and potency. This is a critical step in transforming a natural product lead into a viable therapeutic candidate or a highly effective chemical probe.

Advanced functionalization strategies for this compound could include:

Rational Derivatization: Introducing specific chemical groups at various positions on the this compound scaffold to fine-tune its binding affinity to targets, improve solubility, or enhance metabolic stability. This can involve exploring different substituents on the indenone and naphthopyrone rings.

Prodrug Design: Developing prodrugs of this compound that are inactive upon administration but are metabolically converted into the active compound in vivo. This strategy can improve bioavailability, reduce toxicity, or enable targeted delivery.

Bioconjugation: Covalently attaching this compound to targeting ligands (e.g., antibodies, peptides, nanoparticles) to achieve specific delivery to diseased cells or tissues, thereby increasing efficacy and minimizing off-target effects. Techniques like click chemistry offer efficient and bio-orthogonal conjugation methods.

Combinatorial Chemistry: Synthesizing libraries of this compound analogs to rapidly explore chemical space and identify compounds with optimized properties.

These strategies, coupled with iterative biological testing, are essential for developing this compound or its derivatives into highly effective and specific agents for research and potential therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。